(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a piperazine ring substituted with a methylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of phenyl groups through electrophilic aromatic substitution. The piperazine ring is then synthesized separately and functionalized with a methylsulfonyl group. Finally, the two moieties are coupled together using a suitable coupling reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, (1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
Biologically, this compound has shown potential as a cytotoxic agent against certain cancer cell lines. It has been studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Medicine
In medicine, this compound is being investigated for its potential as an anticancer drug. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for further development .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of (1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the PI3K/Akt and MAPK signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase-4 inhibitors.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: A compound with potential cytotoxic activity.
Uniqueness
What sets (1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of a pyrazole ring with phenyl substitutions and a piperazine ring with a methylsulfonyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N4O3S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2,5-diphenylpyrazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H22N4O3S/c1-29(27,28)24-14-12-23(13-15-24)21(26)20-16-19(17-8-4-2-5-9-17)22-25(20)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
InChI Key |
UEDDEAFCHNWCFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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